N-cyclopentyl-3,4-difluoroaniline
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Overview
Description
N-cyclopentyl-3,4-difluoroaniline is an organic compound with the molecular formula C11H13F2N. It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of a 3,4-difluoroaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with cyclopentylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow reactors to optimize the reaction conditions and improve yield. The use of continuous-flow technology allows for better control over reaction parameters, such as temperature and residence time, leading to higher efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-3,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
N-cyclopentyl-3,4-difluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-cyclopentyl-3,4-difluoroaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3,4-difluoroaniline: Lacks the cyclopentyl group, leading to different chemical properties and reactivity.
N-cyclopentyl-2,4-difluoroaniline: Similar structure but with fluorine atoms in different positions, affecting its reactivity and applications.
Uniqueness: N-cyclopentyl-3,4-difluoroaniline is unique due to the presence of both the cyclopentyl group and the 3,4-difluoroaniline moiety. This combination imparts specific chemical and physical properties that make it valuable for various applications .
Properties
Molecular Formula |
C11H13F2N |
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Molecular Weight |
197.22 g/mol |
IUPAC Name |
N-cyclopentyl-3,4-difluoroaniline |
InChI |
InChI=1S/C11H13F2N/c12-10-6-5-9(7-11(10)13)14-8-3-1-2-4-8/h5-8,14H,1-4H2 |
InChI Key |
AAMMQZAUOKLARI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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